molecular formula C24H25N5O3S B2988838 N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105241-29-9

N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2988838
CAS No.: 1105241-29-9
M. Wt: 463.56
InChI Key: JWYBGHDSXVTNOS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-15-11-16(2)13-17(12-15)25-19(30)14-29-23(31)21-22(20(27-29)18-7-6-10-32-18)33-24(26-21)28-8-4-3-5-9-28/h6-7,10-13H,3-5,8-9,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYBGHDSXVTNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential clinical applications.

Chemical Structure

The compound features a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological activities. The presence of the furan and piperidine moieties contributes to its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with thiazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that thiazole derivatives possess minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against certain pathogens .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that it exhibits significant activity against A-431 and Jurkat cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) analysis indicates that the dimethyl substitution on the phenyl ring enhances cytotoxicity.

Enzyme Inhibition

This compound has been implicated in the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in both humans and Plasmodium falciparum . This inhibition could lead to applications in treating autoimmune diseases and malaria.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Protein Interactions : Molecular dynamics simulations suggest that the compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, which is critical for its anticancer activity .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in cancer cells, contributing to reduced proliferation rates .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound against common pathogens. The results showed promising antibacterial activity with a notable reduction in bacterial viability.

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer therapy, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.

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